molecular formula C14H8N4O B11043219 5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine

5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine

Cat. No.: B11043219
M. Wt: 248.24 g/mol
InChI Key: UKTAEPCEYQNBLY-UHFFFAOYSA-N
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Description

5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is known for its unique structural features, which include a naphthyl group attached to an oxadiazolo-pyrazine core. The presence of these functional groups imparts significant electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid through a one-step amide condensation reaction . This method is efficient and yields the desired compound with high purity. The reaction is usually carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced oxadiazolo-pyrazine derivatives.

    Substitution: Halogenated naphthyl derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H8N4O

Molecular Weight

248.24 g/mol

IUPAC Name

5-naphthalen-2-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C14H8N4O/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-15-13-14(16-12)18-19-17-13/h1-8H

InChI Key

UKTAEPCEYQNBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=NON=C4N=C3

Origin of Product

United States

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